8-(4-Chlorophenyl)guanosine 5'-(dihydrogen phosphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(4-Chlorophenyl)guanosine 5’-(dihydrogen phosphate) is a synthetic compound that belongs to the class of guanosine derivatives It is characterized by the presence of a chlorophenyl group attached to the guanosine molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Chlorophenyl)guanosine 5’-(dihydrogen phosphate) typically involves the reaction of guanosine with 4-chlorophenyl phosphate under specific conditions. The reaction is usually carried out in the presence of a catalyst and requires precise control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
8-(4-Chlorophenyl)guanosine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of 8-(4-Chlorophenyl)guanosine 5’-(dihydrogen phosphate) include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted guanosine compounds .
Wissenschaftliche Forschungsanwendungen
8-(4-Chlorophenyl)guanosine 5’-(dihydrogen phosphate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of nucleotide metabolism and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a component in various biochemical assays
Wirkmechanismus
The mechanism of action of 8-(4-Chlorophenyl)guanosine 5’-(dihydrogen phosphate) involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as protein kinases, by binding to their active sites. This inhibition can lead to alterations in cellular signaling pathways and affect various biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-(4-Chlorophenylthio)guanosine 3’,5’-cyclic monophosphorothioate: A similar compound with a thio group instead of a phosphate group.
8-(4-Methylphenyl)guanosine 5’-(dihydrogen phosphate): A derivative with a methyl group instead of a chlorine atom
Uniqueness
8-(4-Chlorophenyl)guanosine 5’-(dihydrogen phosphate) is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its chlorophenyl group enhances its ability to interact with certain molecular targets, making it valuable for specific research applications .
Eigenschaften
CAS-Nummer |
920984-08-3 |
---|---|
Molekularformel |
C16H17ClN5O8P |
Molekulargewicht |
473.8 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-[2-amino-8-(4-chlorophenyl)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C16H17ClN5O8P/c17-7-3-1-6(2-4-7)12-19-9-13(20-16(18)21-14(9)25)22(12)15-11(24)10(23)8(30-15)5-29-31(26,27)28/h1-4,8,10-11,15,23-24H,5H2,(H2,26,27,28)(H3,18,20,21,25)/t8-,10-,11-,15-/m1/s1 |
InChI-Schlüssel |
JHBGGJGOVVSLEB-ORXWAGORSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)N=C(NC3=O)N)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(N2C4C(C(C(O4)COP(=O)(O)O)O)O)N=C(NC3=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.